6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group and multiple methyl groups attached to a purine-imidazole fused ring system. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the purine core.
Methylation: The methyl groups are added through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclization: The final step involves cyclization to form the imidazole ring, which is achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(2-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione: Similar structure with a bromophenyl group instead of a chlorophenyl group.
6-(2-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione: Similar structure with a fluorophenyl group.
6-(2-Methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione: Similar structure with a methylphenyl group.
Uniqueness
The uniqueness of 6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in nucleophilic substitution reactions, while the trimethyl groups contribute to its steric and electronic characteristics, influencing its interaction with biological targets.
Properties
IUPAC Name |
6-(2-chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-7-5-4-6-10(11)17/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINNRZYHGNJMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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